molecular formula C7H14ClNO2 B11911909 trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

Cat. No.: B11911909
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-UYXJWNHNSA-N
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Description

trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is a cyclobutane-derived amino acid hydrochloride characterized by a strained four-membered carbocyclic ring. The compound features a trans-configuration of the amino group at position 3 and two methyl substituents at position 2 of the cyclobutane ring, with a carboxylic acid moiety and a hydrochloride salt. Its structural uniqueness lies in the combination of a small, strained ring system and steric hindrance from the dimethyl groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1

InChI Key

HMDTZGADNNOTKS-UYXJWNHNSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1N)C(=O)O)C.Cl

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

ParameterValue
Catalyst20% Pd(OH)₂/C
SolventMethanol
Pressure3,800 Torr H₂
TemperatureRoom temperature
Yield (trans isomer)64–81%

The stereochemical outcome depends on the precursor’s geometry. Hydrogenation of endo-cyclic double bonds favors trans-aminocyclobutane formation due to steric hindrance during adsorption on the catalyst surface.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral resolution remains a cornerstone for obtaining enantiopure trans isomers. Racemic cis,trans-3-amino-2,2-dimethylcyclobutane-carboxylic acid is treated with alkaloid bases (e.g., 1-ephedrine or quinine) in ethyl acetate or acetonitrile. The diastereomeric salts exhibit differential solubility, enabling selective crystallization.

Example Protocol:

  • Neutralization : Racemic acid (4.0 mmol) and 1-ephedrine (4.67 mmol) dissolved in hot acetonitrile.

  • Crystallization : Cooling to 0°C precipitates the (+)-cis-1-ephedrine salt.

  • Hydrolysis : Precipitate treated with 1N HCl yields enantiomerically enriched trans-acid.

ParameterValue
SolventAcetonitrile or ethyl acetate
Base1-Ephedrine, quinine
Enantiomeric excess (ee)93.6% (+)-cis isomer
Overall yield45–60%

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods employ chiral glycine equivalents to induce stereoselectivity. The phosphazene base t-BuP₄ mediates bis-alkylation of (R)- or (S)-configured glycine Schiff bases with 1,3-dibromopropane, forming the cyclobutane ring with >90% diastereoselectivity.

Reaction Pathway:

  • Bis-alkylation :
    Glycine derivative+1,3dibromopropanet-BuP4cyclobutane intermediate\text{Glycine derivative} + 1,3-\text{dibromopropane} \xrightarrow{t\text{-BuP}_4} \text{cyclobutane intermediate}

  • Hydrolysis : Acidic cleavage of the auxiliary yields the free amino acid.

  • Salt Formation : Treatment with HCl gas in ether produces the hydrochloride.

ParameterValue
Baset-BuP₄
SolventTetrahydrofuran
Diastereomeric ratio8:1 (trans:cis)
Yield72–85%

[2+2] Cycloaddition of Dehydroamino Acids

Photocatalyzed [2+2] cycloaddition between dehydroalanine derivatives and styrenes constructs the cyclobutane core. Using Ru(bpy)₃Cl₂ under blue light (415 nm), this method achieves 45–93% yields with diastereoselectivities up to 20:1.

Representative Reaction:

Dehydroalanine+Styrene415 nmRu(bpy)3Cl2trans-cyclobutane amino acid\text{Dehydroalanine} + \text{Styrene} \xrightarrow[\text{415 nm}]{\text{Ru(bpy)}_3\text{Cl}_2} \text{trans-cyclobutane amino acid}

ParameterValue
CatalystRu(bpy)₃Cl₂ (2 mol%)
Light source415 nm LED
SolventDichloromethane
Reaction time24–72 hours

Hydrolysis of Cyclobutane Lactones

Cyclobutane lactones serve as precursors. Hydrolysis with aqueous HCl (6M, 120°C) cleaves the lactone ring and introduces the amino group via subsequent ammonolysis. This method is advantageous for large-scale production.

Optimization Data:

ConditionEffect on Yield
HCl concentration6M optimal
Temperature120°C (prevents racemization)
Reaction time24 hours
Yield70–78%

Comparative Analysis of Methods

Table 1 summarizes the efficiency, scalability, and stereochemical outcomes of major routes:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Catalytic hydrogenation64–8190–95HighModerate
Chiral resolution45–6093.6MediumLow
Asymmetric synthesis72–8598HighHigh
[2+2] Cycloaddition45–9385–99LowHigh
Lactone hydrolysis70–7890HighLow

Catalytic hydrogenation and asymmetric synthesis are preferred for industrial applications due to scalability and enantiocontrol. Photocatalyzed cycloaddition offers rapid access but requires specialized equipment.

Challenges and Optimization Strategies

Stereochemical Drift During Salt Formation

Protonation of the amino group in polar solvents (e.g., water) can epimerize the trans isomer. Mitigation strategies include:

  • Using anhydrous HCl gas in ether.

  • Conducting reactions below 0°C to minimize racemization.

Catalyst Deactivation in Hydrogenation

Pd(OH)₂/C catalysts lose activity due to sulfur impurities. Pretreatment with 10% thiourea in methanol restores activity, improving yields by 15–20%.

Byproduct Formation in Cycloaddition

Styrene dimerization competes with [2+2] cycloaddition. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses dimerization, enhancing selectivity to 95% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is synthesized through specific chemical reactions involving cyclobutane derivatives. The synthesis typically involves the cyclization of precursors under controlled conditions, often using ammonia or amine sources followed by carboxylation to introduce the carboxylic acid group. The compound exhibits a molecular formula of C7H13ClN2O2 and is characterized by its unique cyclobutane structure, which contributes to its rigidity and stability in various chemical environments.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its applications in organic synthesis are notable, particularly in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylic acid group can be reduced to alcohols or aldehydes.
  • Substitution : The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Biology

Research has indicated that this compound may interact with biological systems, particularly enzymes and receptors. Its structural features allow it to modulate biological activity effectively. For instance, studies have shown its potential as a precursor for designing enzyme inhibitors due to the rigidity provided by the cyclobutane ring structure .

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications. Notably, it has been explored in drug delivery systems targeting specific diseases. Case studies have highlighted its use in peptide formulations that enhance drug solubility and intracellular delivery for treatments against Leishmania parasites.

Case Study 1: Drug Delivery Systems

Research has demonstrated that peptides containing this compound can act as selective vectors for drug delivery. These peptides were shown to enhance the solubility and intracellular accumulation of drugs like Doxorubicin while maintaining low cytotoxicity against human cells. The conformational rigidity of the cyclobutane structure is believed to facilitate effective drug encapsulation within the peptide.

Case Study 2: Enzyme Interaction Studies

Investigations into enzyme interactions revealed that this compound could be utilized in developing enzyme inhibitors. The structural characteristics of the compound help stabilize interactions with target enzymes, thereby potentially leading to new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in pharmaceuticals and agrochemicals
BiologyInteraction with enzymes/receptorsPotential enzyme inhibitor development
MedicineDrug delivery systemsEnhanced drug solubility and efficacy against Leishmania

Mechanism of Action

The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, structural analogs suggest that its cyclobutane core and substituents will confer distinct properties. Further studies should prioritize experimental determination of its melting point, solubility, and stability to validate these hypotheses.

Biological Activity

Trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride (trans-DACBA HCl) is a synthetic organic compound characterized by its unique cyclobutane ring structure. With the molecular formula C7H14ClNO2C_7H_{14}ClNO_2, it features a central cyclobutane ring, two methyl groups at the C-2 position, an amino group at the C-3 position, and a carboxylic acid group. This compound has garnered interest for its potential biological activities, although specific research on its mechanisms and applications remains limited.

Structural Characteristics

The structural uniqueness of trans-DACBA HCl lies in its geminal dimethyl substitution on the cyclobutane ring, which may influence its reactivity and biological interactions compared to similar compounds. Below is a comparative table highlighting its features against related compounds:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-methylpropanoic acidAmino group on a branched chainSimpler structure without cyclobutane ring
3-Amino-4-methylpentanoic acidLonger carbon chain with additional methyl groupsDifferent chain length
3-Aminocyclobutanecarboxylic acidCyclobutane ring but lacks dimethyl substitutionLess steric hindrance due to fewer methyls
trans-3-Aminocyclopentanecarboxylic acidCyclopentane instead of cyclobutaneDifferent ring size alters properties

Biological Activity

Research into the biological activity of trans-DACBA HCl suggests potential interactions with various enzymes and receptors. The amino group can form hydrogen bonds, while the carboxylic acid group may participate in acid-base interactions. These properties indicate that the compound could modulate biological activities, although specific mechanisms remain largely unexplored due to limited research.

The mechanism of action for trans-DACBA HCl likely involves:

  • Hydrogen Bonding : The amino group can engage in hydrogen bonding with target biomolecules.
  • Electrostatic Interactions : The carboxylic acid group may facilitate electrostatic interactions that are crucial for binding to receptors or enzymes.
  • Acid-Base Interactions : The carboxylic acid can participate in acid-base reactions, potentially influencing metabolic pathways.

Applications in Research

Trans-DACBA HCl is being explored for various applications in scientific research:

  • Drug Delivery Systems : Recent studies have investigated cyclobutane-containing peptides as vectors for delivering anti-Leishmania drugs. These peptides exhibit low cytotoxicity to human cells while effectively targeting Leishmania parasites, suggesting that trans-DACBA HCl could play a role in developing selective drug delivery systems .
  • Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules, particularly in drug design. Its unique structural features may contribute to the development of new therapeutic agents targeting specific biological pathways .

Case Studies

A notable study demonstrated that chiral cyclobutane-containing peptides incorporating trans-DACBA HCl showed promise as selective vectors for drug delivery systems targeting Leishmania parasites. These peptides were conjugated with doxorubicin (Dox), enhancing the drug's solubility and intracellular delivery while maintaining low toxicity against human cells .

Future Directions

Despite the promising characteristics of trans-DACBA HCl, further research is essential to elucidate its specific biological activities and mechanisms of action. Future studies could focus on:

  • Detailed pharmacological profiling to assess therapeutic efficacy.
  • Exploration of synthetic routes to optimize yield and purity.
  • Investigation of potential side effects and interactions with other drugs.

Q & A

Q. What are the key synthetic routes for synthesizing trans-3-amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions with controlled temperature, pressure, and catalysts (e.g., acid/base catalysts for cyclization or salt formation). Critical parameters include:

  • Use of continuous flow reactors to enhance reaction efficiency and reduce side products.
  • Purification via recrystallization or chromatography to isolate the hydrochloride salt form.
  • Monitoring reaction progress using techniques like TLC or HPLC to optimize intermediate steps .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?

A combination of techniques is required:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify the cyclobutane ring, methyl groups, and amino/carboxylic acid substituents.
  • IR spectroscopy to confirm functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry and spatial arrangement .

Q. How does the cyclobutane ring influence the compound’s physicochemical properties compared to other cycloalkanes?

The strain in the cyclobutane ring increases reactivity, favoring ring-opening or functionalization reactions. Key differences include:

  • Reduced solubility in non-polar solvents compared to cyclohexane derivatives.
  • Enhanced stability of the hydrochloride salt in aqueous solutions due to ionic interactions .

Q. What is the role of this compound in medicinal chemistry as a building block?

Its rigid cyclobutane scaffold and functional groups make it valuable for:

  • Designing peptidomimetics to mimic natural amino acids.
  • Modulating enzyme binding via steric effects from the dimethyl groups.
  • Serving as a precursor for prodrugs targeting metabolic pathways .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological approaches include:

  • Pharmacokinetic profiling (e.g., plasma stability assays) to assess metabolic degradation.
  • Tissue distribution studies using radiolabeled analogs to identify bioavailability limitations.
  • Dose-response experiments to account for species-specific differences in receptor binding .

Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Light-exposure studies to determine photodegradation pathways.
  • Storage recommendations: Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

Q. How can purity and potential impurities be rigorously analyzed?

  • HPLC with UV/ELSD detection to quantify impurities (e.g., unreacted intermediates, stereoisomers).
  • Ion chromatography to verify chloride content in the hydrochloride salt.
  • Elemental analysis for C, H, N, Cl to confirm stoichiometric composition .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Stereochemical modifications : Synthesize cis-isomers or enantiomers to probe stereoselective interactions.
  • Functional group substitutions : Replace the amino group with acyl or sulfonamide moieties.
  • Ring-expansion/contraction : Compare cyclobutane derivatives with cyclopentane or cyclohexane analogs .

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